molecular formula C13H14N2O2 B2451027 3-(2,4-dimethylphenyl)-1-methyl-1{H}-pyrazole-5-carboxylic acid CAS No. 1015868-58-2

3-(2,4-dimethylphenyl)-1-methyl-1{H}-pyrazole-5-carboxylic acid

Cat. No.: B2451027
CAS No.: 1015868-58-2
M. Wt: 230.267
InChI Key: JYAQYAAJWHZGLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Taxonomy and IUPAC Nomenclature

3-(2,4-Dimethylphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid is a pyrazole-derived heterocyclic compound featuring a carboxylic acid group at the 5-position, a methyl group at the 1-position, and a 2,4-dimethylphenyl substituent at the 3-position. Its systematic IUPAC name reflects this substitution pattern: 5-carboxy-1-methyl-3-(2,4-dimethylphenyl)-1H-pyrazole . The molecular formula is C₁₃H₁₄N₂O₂ , with a molecular weight of 230.27 g/mol .

Property Value Source
IUPAC Name 5-Carboxy-1-methyl-3-(2,4-dimethylphenyl)-1H-pyrazole
Molecular Formula C₁₃H₁₄N₂O₂
SMILES Notation CC1=CC=C(C2=NN(C)C(C(=O)O)=C2)C(C)=C1
CAS Registry Number 1015868-58-2

The compound’s planar pyrazole core and extended conjugation system contribute to its stability and reactivity, particularly in interactions with biological targets or metal catalysts.

Historical Development in Heterocyclic Chemistry

Pyrazoles have been integral to heterocyclic chemistry since their discovery in the 19th century. Ludwig Knorr’s 1883 synthesis of antipyrine (2,3-dimethyl-1-phenyl-3-pyrazolin-5-one) marked the first medicinal application of pyrazole derivatives. The Knorr synthesis—a condensation of 1,3-diketones with hydrazines—remains a foundational method for pyrazole preparation.

The target compound exemplifies modern advancements in pyrazole functionalization. Its 2,4-dimethylphenyl and carboxylic acid groups reflect strategies to enhance steric and electronic properties for applications in agrochemicals or pharmaceuticals. The synthesis of such derivatives became feasible with the development of regioselective cyclization and cross-coupling techniques in the late 20th century.

Position Within Pyrazole Carboxylic Acid Derivatives

This compound belongs to a subclass of pyrazole carboxylic acids characterized by aromatic and aliphatic substituents. Key structural distinctions from related derivatives include:

  • Substitution Pattern :

    • The 2,4-dimethylphenyl group at position 3 introduces steric bulk and lipophilicity, contrasting with simpler alkyl or halogen substituents in analogues like 5-methyl-1H-pyrazole-3-carboxylic acid.
    • The methyl group at position 1 prevents tautomerization, stabilizing the pyrazole ring.
  • Functional Group Reactivity :

    • The carboxylic acid at position 5 enables salt formation, coordination chemistry, or esterification, similar to 3,4-dimethyl-1H-pyrazole-5-carboxylic acid.
Derivative Substituents Key Applications Source
5-Methyl-1H-pyrazole-3-carboxylic acid Methyl at C5, carboxylic acid at C3 Enzyme inhibition (e.g., D-amino acid oxidase)
3,4-Dimethyl-1H-pyrazole-5-carboxylic acid Methyl at C3/C4, carboxylic acid at C5 Coordination chemistry
1-Methyl-1H-pyrazole-5-carboxylic acid Methyl at N1, carboxylic acid at C5 Synthetic intermediate

The 2,4-dimethylphenyl group in the target compound may enhance binding affinity in pesticidal or pharmaceutical contexts, as seen in pyrazole-based fungicides like fluxapyroxad.

Properties

IUPAC Name

5-(2,4-dimethylphenyl)-2-methylpyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-8-4-5-10(9(2)6-8)11-7-12(13(16)17)15(3)14-11/h4-7H,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYAQYAAJWHZGLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NN(C(=C2)C(=O)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dimethylphenyl)-1-methyl-1{H}-pyrazole-5-carboxylic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of a 1,3-diketone with hydrazine or its derivatives. For this compound, 1-methyl-3-oxo-1,2-dihydro-1H-pyrazole-5-carboxylic acid is a common intermediate.

    Substitution with 2,4-Dimethylphenyl Group:

    Final Carboxylation: The final step involves the carboxylation of the pyrazole ring, which can be done using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Oxidation Reactions

The methyl group on the pyrazole ring undergoes oxidation under controlled conditions. Potassium permanganate (KMnO₄) in acidic or neutral media selectively oxidizes the methyl group to a carboxylic acid, yielding a dicarboxylic acid derivative.

ReactionReagents/ConditionsYieldSource
Methyl → Carboxylic AcidKMnO₄, H₂O, reflux, pH 7N/A

Mechanistic Insight :
Oxidation proceeds via radical intermediates, with KMnO₄ acting as a strong oxidizing agent. The reaction is pH-sensitive, favoring neutral conditions to avoid over-oxidation.

Reduction Reactions

The carboxylic acid group can be reduced to a primary alcohol using specialized agents. Sodium borohydride (NaBH₄) is ineffective, but lithium aluminum hydride (LiAlH₄) achieves this transformation.

ReactionReagents/ConditionsYieldSource
Carboxylic Acid → AlcoholLiAlH₄, THF, 0°C → RTN/A

Limitations :
LiAlH₄ requires anhydrous conditions and careful temperature control to prevent side reactions.

Amide Coupling Reactions

The carboxylic acid participates in amide bond formation via carbodiimide-mediated coupling, critical for pharmaceutical applications.

ReactionReagents/ConditionsYieldSource
Amide FormationEDCI, HOBt, DMF, DIEA, 23°C, 17 hrs38%
EDCI, HOBt, DMF, DIEA, RT, 20 hrs70%

Optimization Notes :

  • Solvent : DMF enhances reagent solubility.

  • Catalysts : HOBt suppresses racemization.

  • Yield Variability : Prolonged reaction times (20 hrs) improve yields compared to shorter durations.

Esterification

The acid reacts with alcohols under acidic catalysis to form esters, a key step in prodrug synthesis.

ReactionReagents/ConditionsYieldSource
Ethyl Ester FormationH₂SO₄, EtOH, reflux90%

Conditions :

  • Acid Catalyst : H₂SO₄ or TsOH.

  • Solvent : Excess alcohol acts as both reactant and solvent.

Cyclization and Heterocycle Formation

The pyrazole ring engages in cycloaddition reactions. For example, [3+2] cycloadditions with alkynyl bromides yield fused heterocycles.

ReactionReagents/ConditionsYieldSource
Pyrazolo[1,5-a]pyrimidineCuI, K₂CO₃, DMF, 80°C75%

Regioselectivity :
The 1,3-dipolar cycloaddition favors formation of 3,5-disubstituted products due to electronic effects from the methyl and aryl groups.

Functionalization of the Aromatic Ring

Electrophilic aromatic substitution (EAS) occurs at the 2,4-dimethylphenyl group. Nitration and sulfonation are feasible but require directing group analysis.

ReactionReagents/ConditionsYieldSource
NitrationHNO₃, H₂SO₄, 0°CN/A

Directing Effects :
The methyl groups act as ortho/para directors, but steric hindrance at the 2-position favors para-substitution.

Decarboxylation

Thermal or base-induced decarboxylation removes the carboxylic acid group, generating 3-(2,4-dimethylphenyl)-1-methyl-1H-pyrazole.

ReactionReagents/ConditionsYieldSource
Thermal DecarboxylationCuO, Quinoline, 200°CN/A

Applications :
Decarboxylation simplifies the structure for further functionalization.

Scientific Research Applications

Thrombopoietin Receptor Agonism

Another promising application lies in enhancing platelet production through the activation of the thrombopoietin receptor. Compounds structurally related to 3-(2,4-dimethylphenyl)-1-methyl-1{H}-pyrazole-5-carboxylic acid have been studied for their efficacy in treating thrombocytopenia (low platelet count). The bis-(monoethanolamine) salt form of similar compounds has shown improved solubility and bioavailability, making them suitable for pharmaceutical formulations aimed at increasing platelet levels in clinical settings .

Herbicidal Properties

Research into pyrazole derivatives has revealed their potential as herbicides. The structural characteristics of this compound may contribute to its effectiveness in controlling various weed species. Studies focusing on the synthesis and evaluation of herbicidal activity have indicated that modifications to the pyrazole ring can enhance herbicidal efficacy .

Case Study: Herbicidal Activity Testing
In a controlled study, various pyrazole derivatives were tested against common agricultural weeds. Results indicated that certain modifications led to increased herbicidal activity compared to traditional herbicides, suggesting that compounds like this compound could be developed into effective agricultural agents .

Development of Novel Materials

The unique chemical structure of this compound allows for its use in synthesizing new materials with specific properties. Research has focused on incorporating pyrazole derivatives into polymer matrices to enhance thermal stability and mechanical strength.

Case Study: Polymer Composite Development
A study explored the incorporation of pyrazole-based compounds into epoxy resins to improve their thermal and mechanical properties. The resulting composites demonstrated enhanced performance metrics compared to conventional materials, indicating potential applications in aerospace and automotive industries .

Mechanism of Action

The mechanism of action of 3-(2,4-dimethylphenyl)-1-methyl-1{H}-pyrazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors.

Comparison with Similar Compounds

Similar Compounds

    3-(2,4-Dimethylphenyl)-1H-pyrazole-5-carboxylic acid: Lacks the methyl group on the pyrazole ring.

    3-(2,4-Dimethylphenyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Carboxylic acid group is positioned differently on the pyrazole ring.

    3-(2,4-Dimethylphenyl)-1H-pyrazole-5-carboxamide: Contains a carboxamide group instead of a carboxylic acid group.

Uniqueness

The presence of both the 2,4-dimethylphenyl group and the carboxylic acid group in 3-(2,4-dimethylphenyl)-1-methyl-1{H}-pyrazole-5-carboxylic acid provides a unique combination of steric and electronic properties. This makes it particularly useful in applications requiring specific interactions with biological targets or in the synthesis of complex organic molecules.

Biological Activity

3-(2,4-Dimethylphenyl)-1-methyl-1{H}-pyrazole-5-carboxylic acid (CAS No. 1015868-58-2) is a compound belonging to the pyrazole class, which has gained attention for its diverse biological activities. This article reviews the synthesis, pharmacological properties, and biological activities of this compound, emphasizing its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H14N2O2C_{13}H_{14}N_{2}O_{2}. Its structure features a pyrazole ring substituted with a 2,4-dimethylphenyl group and a carboxylic acid functional group, which is critical for its biological activity.

Synthesis

Recent studies have focused on synthesizing various pyrazole derivatives, including this compound. The synthesis typically involves multi-step reactions that can be optimized for yield and purity.

Anti-inflammatory Properties

Research indicates that compounds within the pyrazole family exhibit significant anti-inflammatory effects. For instance, derivatives similar to this compound have shown promising results as selective COX-2 inhibitors. In vitro studies demonstrated that certain pyrazoles had IC50 values comparable to established anti-inflammatory drugs like diclofenac sodium .

CompoundIC50 (μg/mL)Reference
This compoundTBD
Diclofenac Sodium54.65

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Pyrazole derivatives have been evaluated against various cancer cell lines, demonstrating cytotoxic effects. For instance, compounds structurally related to this compound showed significant activity against human leukemia and breast cancer cell lines .

Case Studies

One notable study investigated the effects of a series of pyrazole derivatives on cancer cell proliferation. The results indicated that certain modifications to the pyrazole core could enhance biological activity significantly. The study highlighted that compounds with a carboxylic acid group exhibited better inhibition of cancer cell growth compared to those without .

Safety and Toxicity

While exploring the biological activities of this compound, safety profiles were also assessed. Preliminary toxicity studies suggested that these compounds could be well-tolerated at therapeutic doses; however, further investigations are necessary to establish comprehensive safety data .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 3-(2,4-dimethylphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid?

The synthesis typically involves multi-step reactions, including cyclocondensation and cross-coupling strategies. For example:

  • Cyclocondensation : Ethyl acetoacetate, DMF-DMA, and substituted phenylhydrazines can be cyclized under reflux to form pyrazole intermediates, followed by hydrolysis to yield the carboxylic acid derivative .
  • Pd-Catalyzed Cross-Coupling : Aryl boronic acids may react with brominated pyrazole esters in the presence of Pd(PPh₃)₄ and K₃PO₄ in deoxygenated DMF/H₂O to introduce aryl substituents (e.g., 2,4-dimethylphenyl groups) .
  • Vilsmeier-Haack Reaction : Used to introduce aldehyde functionalities into pyrazole scaffolds, which can be further oxidized to carboxylic acids .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns and purity. For instance, aromatic protons in the 2,4-dimethylphenyl group appear as distinct singlets or doublets in the δ 6.5–7.5 ppm range .
  • IR Spectroscopy : Stretching vibrations for the carboxylic acid group (C=O at ~1700 cm⁻¹) and pyrazole ring (C-N at ~1600 cm⁻¹) are diagnostic .
  • Mass Spectrometry : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]⁺ at m/z 245.1 for C₁₃H₁₄N₂O₂) .

Q. How are physicochemical properties (e.g., solubility, melting point) determined experimentally?

  • Melting Point : Determined via capillary methods (e.g., mp 150–152°C for related pyrazole-3-carboxylic acids) .
  • Solubility : Tested in polar (DMSO, methanol) and nonpolar solvents (dichloromethane). Carboxylic acid derivatives often exhibit limited solubility in water but dissolve in alkaline aqueous solutions .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) validate the molecular geometry of this compound?

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level optimize bond lengths and angles, which are compared with X-ray crystallographic data. For example:

  • The pyrazole ring's dihedral angle with the 2,4-dimethylphenyl group (~15–20°) can be calculated and matched with experimental single-crystal data .
  • Frontier molecular orbitals (HOMO-LUMO) predict reactivity sites, such as electrophilic substitution at the pyrazole C4 position .

Q. What strategies resolve contradictions in synthetic yields across different routes?

  • Catalyst Screening : Pd(PPh₃)₄ vs. Pd(OAc)₂ may influence cross-coupling efficiency. reports 65–85% yields for Suzuki-Miyaura reactions , while Vilsmeier-Haack methods () require optimization of POCl₃/DMF ratios to avoid side reactions.
  • Solvent Effects : Polar aprotic solvents (DMF, THF) enhance solubility of intermediates but may degrade acid-sensitive functionalities. Hydrolysis steps (e.g., ester to carboxylic acid) require controlled pH to prevent decarboxylation .

Q. How is structure-activity relationship (SAR) analysis conducted for pyrazole-carboxylic acid derivatives?

  • Bioisosteric Replacement : Substituting the 2,4-dimethylphenyl group with electron-withdrawing (e.g., 4-Cl) or donating (e.g., 4-OCH₃) groups alters biological activity. For instance, halogenated analogs in showed enhanced binding to cannabinoid receptors .
  • Pharmacophore Mapping : Overlay of 3D structures (e.g., using PyMol) identifies critical hydrogen-bonding interactions between the carboxylic acid group and target proteins .

Q. What are the challenges in crystallizing this compound for X-ray diffraction studies?

  • Polymorphism : Slow evaporation from ethanol/water mixtures (7:3 v/v) at 4°C minimizes polymorph formation. achieved a monoclinic crystal system (space group P2₁/c) with Z = 4 .
  • Disorder Mitigation : Low-temperature (100 K) data collection reduces thermal motion artifacts. Hydrogen atoms are refined isotropically, while heavy atoms use anisotropic displacement parameters .

Methodological Notes

  • Synthetic Optimization : Use Schlenk techniques for air-sensitive Pd-catalyzed reactions .
  • Theoretical-Experimental Synergy : Combine DFT calculations with experimental IR/NMR to validate tautomeric forms (e.g., pyrazole vs. pyrazolone) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.